methyl (2R,3S)-3-phenyloxirane-2-carboxylate methyl (2R,3S)-3-phenyloxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 19190-80-8
VCID: VC21357938
InChI: InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1
SMILES: COC(=O)C1C(O1)C2=CC=CC=C2
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

CAS No.: 19190-80-8

Cat. No.: VC21357938

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

methyl (2R,3S)-3-phenyloxirane-2-carboxylate - 19190-80-8

Specification

CAS No. 19190-80-8
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name methyl (2R,3S)-3-phenyloxirane-2-carboxylate
Standard InChI InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1
Standard InChI Key HAFFKTJSQPQAPC-DTWKUNHWSA-N
Isomeric SMILES COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2
SMILES COC(=O)C1C(O1)C2=CC=CC=C2
Canonical SMILES COC(=O)C1C(O1)C2=CC=CC=C2

Introduction

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral organic compound characterized by its unique structure, which includes an epoxide ring and a phenyl group. Its molecular formula is C10H10O3, and it has a molecular weight of 178.18 g/mol . This compound is notable for its chirality, specifically having the (2R,3S) configuration, which significantly influences its chemical reactivity and potential applications in organic synthesis and pharmaceuticals.

Synthesis Methods

The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of corresponding alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. Industrial production often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions.

Synthesis MethodDescription
Sharpless EpoxidationUses titanium tetraisopropoxide and diethyl tartrate as catalysts.
Biocatalytic ProcessesEmploys enzymes like lipase from Serratia marcescens for high enantioselectivity.

Chemical Reactions

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions highlight the compound's versatility in synthetic organic chemistry.

Reaction TypeReagents and ConditionsMajor Products
Oxidationm-CPBA in dichloromethane at room temperatureDiols or carboxylic acids
ReductionLiAlH4 in dry ether under reflux conditionsDiols
SubstitutionNucleophiles like amines or thiols with NaOH in aqueous or alcoholic solventsβ-Substituted alcohols or ethers

Biological Activity and Applications

The biological activity of methyl (2R,3S)-3-phenyloxirane-2-carboxylate is primarily attributed to its ability to interact with various molecular targets through nucleophilic attack on the epoxide ring. This interaction can lead to covalent bond formation with amino acids in enzymes or proteins, potentially inhibiting their activity or altering their function. The compound serves as a precursor for the synthesis of biologically active molecules and is used as a chiral building block in asymmetric synthesis.

Application AreaDescription
ChemistryUsed as a chiral building block in asymmetric synthesis.
BiologyServes as a precursor for biologically active molecules.
MedicineIntermediate in the synthesis of pharmaceuticals.
IndustryUtilized in the production of fine chemicals and agrochemicals.

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